cis-rac-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride
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Overview
Description
cis-rac-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride: is a synthetic compound that belongs to the class of purine analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-rac-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps might include:
Cyclopentene Formation: The cyclopentene ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Purine Attachment: The purine moiety can be introduced via nucleophilic substitution reactions.
Chlorination and Amination:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopentene ring or the purine moiety.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the amino group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, amines, and other nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the purine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, purine analogs like this compound are often studied for their ability to inhibit enzymes involved in nucleic acid metabolism. This can make them useful tools for studying cellular processes and developing new therapeutic agents.
Medicine
Medicinally, compounds of this class are investigated for their potential as antiviral or anticancer agents. They can interfere with DNA and RNA synthesis, making them effective against rapidly dividing cells or viruses.
Industry
In industry, such compounds might be used in the development of new pharmaceuticals or as intermediates in the synthesis of other active ingredients.
Mechanism of Action
The mechanism of action of cis-rac-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride likely involves its incorporation into nucleic acids, leading to chain termination or inhibition of key enzymes. The molecular targets could include DNA polymerase, RNA polymerase, or other enzymes involved in nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A simpler purine analog with similar biological activity.
Acyclovir: An antiviral agent that also targets nucleic acid synthesis.
2-Aminopurine: Another purine analog used in biochemical research.
Uniqueness
What sets cis-rac-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride apart is its unique combination of a cyclopentene ring and a purine moiety, which may confer distinct chemical and biological properties.
Properties
CAS No. |
267668-74-6 |
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Molecular Formula |
C₁₁H₁₂ClN₅O·HCl |
Molecular Weight |
265.7 |
Synonyms |
(1R,4S)-rel-4-(2-Amino-6-chloro-9H-purin-9-yl)2-cyclopentene-1-methanol Hydrochloride; |
Origin of Product |
United States |
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